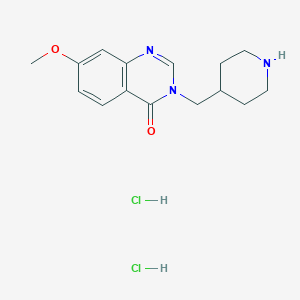

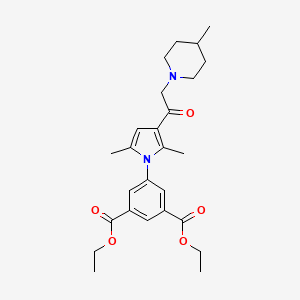

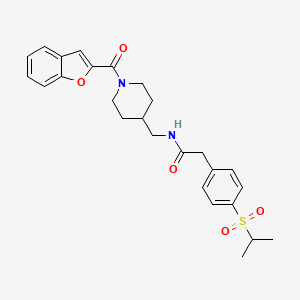

![molecular formula C9H8LiN3O3 B2450694 Lithium;6-methoxy-2-methylimidazo[1,2-b]pyridazine-3-carboxylate CAS No. 2567495-35-4](/img/structure/B2450694.png)

Lithium;6-methoxy-2-methylimidazo[1,2-b]pyridazine-3-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“Lithium;6-methoxy-2-methylimidazo[1,2-b]pyridazine-3-carboxylate” is a chemical compound with the molecular formula C9H9N3O3.Li . It is a lithium salt and its structure includes a 6-methoxy-2-methylimidazo[1,2-b]pyridazine-3-carboxylate anion .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines, which is a class of compounds that includes “this compound”, can be achieved through a solvent- and catalyst-free method . This involves the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation . The method is noted for being fast, clean, high yielding, and environmentally benign .Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the InChI code: 1S/C9H9N3O3.Li/c1-5-8(9(13)14)12-6(10-5)3-4-7(11-12)15-2;/h3-4H,1-2H3,(H,13,14);/q;+1/p-1 .Chemical Reactions Analysis

The chemical reactions involving imidazo[1,2-a]pyridines are diverse. They have been synthesized using various methods, including the use of solid support catalysts such as Al2O3 and TiCl4, and treating 2-aminopyridines with α-haloketones in polar organic solvents .Physical And Chemical Properties Analysis

“this compound” is a powder with a molecular weight of 213.12 . It has a storage temperature of 4 degrees Celsius .Wissenschaftliche Forschungsanwendungen

Synthesis and Applications in Polymer Chemistry

Polymer Synthesis and Properties : The compound Lithium;6-methoxy-2-methylimidazo[1,2-b]pyridazine-3-carboxylate has been explored in the context of polymer chemistry. A study by Hamaudi et al. (2004) delved into the polymerization of methyl methacrylate using a n-butyl lithium/pyridazine system as the initiator. The research demonstrated the positive effects of lithium polyether alkoxides on controlling the polymerization process, including aspects like the living character, molecular weight, stereoregularity, and yield of the produced polymers. These findings highlight the compound's significance in synthesizing polymers with controlled properties, making it a valuable asset in materials science and engineering Hamaudi et al., 2004.

Contributions to Heterocyclic Chemistry

Heterocyclic Compound Synthesis : The compound has also been mentioned in the context of synthesizing various heterocyclic compounds. For instance, research by Badne et al. (2011) detailed the synthesis of derivatives of 3-cyano-4-imino-8-methoxy-4H-pyrimido[2,1-b][1,3]benzothiazole and 3-amino-4-imino-8-methoxy-2H-pyrazolo[3′,4′:4,5]pyrimido[2,1-b][1,3]benzothiazoles. These compounds were evaluated for antimicrobial activity, suggesting the potential of this compound in contributing to the development of new antimicrobial agents Badne et al., 2011.

Biomedical Applications

Antiviral Activities : The compound's derivatives have been studied for their antiviral properties. Galtier et al. (2003) synthesized novel substituted derivatives of 3-aralkylthiomethylimidazo[1,2-b]pyridazines and tested them for antiviral activity. Certain derivatives exhibited potent inhibitory effects on the replication of human cytomegalovirus and varicella-zoster virus in vitro, suggesting the compound's relevance in antiviral drug development Galtier et al., 2003.

Methodological Innovations in Chemistry

Advancements in Synthesis Methods : The compound and its derivatives have been instrumental in advancing synthetic methodologies. For instance, research by Mohan et al. (2013) reported the aqueous synthesis of methylimidazo[1,2-a]pyridines without any deliberate addition of a catalyst, showcasing an innovative approach in the synthesis of such compounds Mohan et al., 2013.

Safety and Hazards

The safety information for “Lithium;6-methoxy-2-methylimidazo[1,2-b]pyridazine-3-carboxylate” indicates that it has several hazard statements: H302, H315, H319, H335 . These correspond to potential hazards related to harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Zukünftige Richtungen

The future directions for “Lithium;6-methoxy-2-methylimidazo[1,2-b]pyridazine-3-carboxylate” and similar compounds could involve further exploration of their diverse bioactivity. Given their promising properties, these compounds could be further developed and optimized for various medicinal applications .

Eigenschaften

IUPAC Name |

lithium;6-methoxy-2-methylimidazo[1,2-b]pyridazine-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O3.Li/c1-5-8(9(13)14)12-6(10-5)3-4-7(11-12)15-2;/h3-4H,1-2H3,(H,13,14);/q;+1/p-1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFVGQWWKBPHPOK-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].CC1=C(N2C(=N1)C=CC(=N2)OC)C(=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8LiN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

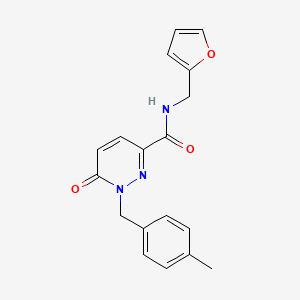

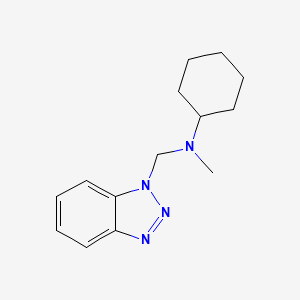

![1-(2-fluorobenzyl)-5-(3-(trifluoromethyl)benzyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2450612.png)

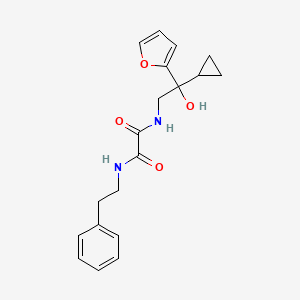

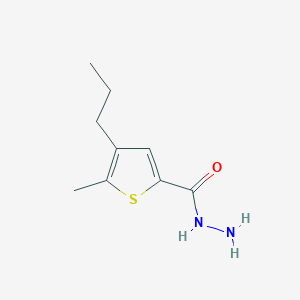

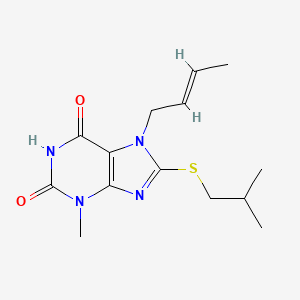

![N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2450616.png)

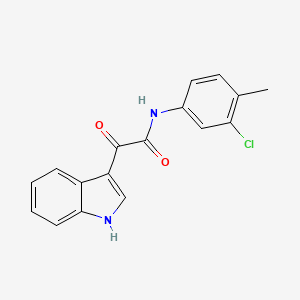

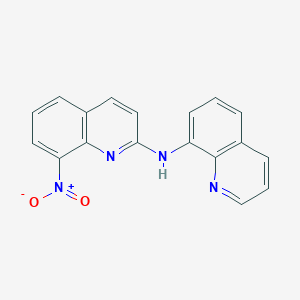

![6-(5-Fluoropyrimidin-2-yl)-6-azaspiro[3.4]octane-8-carboxylic acid](/img/structure/B2450621.png)

![1-[3-(3-Methylcyclohexyl)azetidin-1-yl]prop-2-en-1-one](/img/structure/B2450632.png)